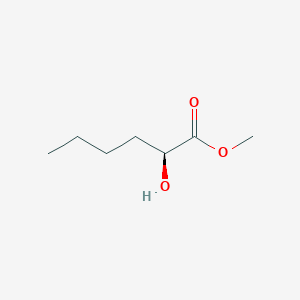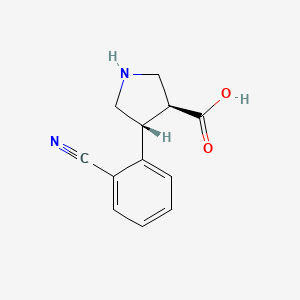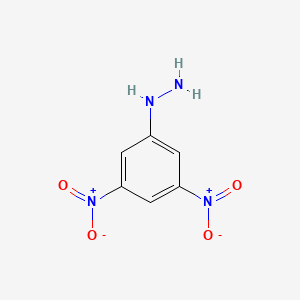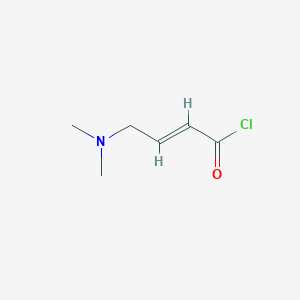
Hexanoic acid, 2-hydroxy-, methyl ester, (S)-
Descripción general
Descripción
Hexanoic acid, 2-hydroxy-, methyl ester, (S)-, also known as methyl 2-hydroxyhexanoate, is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-hydroxy-, methyl ester, (S)- can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxyhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 2-hydroxy-, methyl ester, (S)- often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are commonly used to separate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-hydroxy-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in an acidic or basic medium.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in an anhydrous solvent such as ether.
-
Substitution
Reagents: Various halogenating agents or nucleophiles.
Conditions: Depends on the specific substitution reaction being carried out.
Major Products Formed
Oxidation: Formation of 2-oxohexanoic acid or hexanoic acid.
Reduction: Formation of 2-hydroxyhexanol.
Substitution: Formation of various substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-hydroxy-, methyl ester, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-hydroxy-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions.
Comparación Con Compuestos Similares
Hexanoic acid, 2-hydroxy-, methyl ester, (S)- can be compared with other similar compounds, such as:
Methyl 2-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-hydroxyhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-hydroxyhexanoate: Similar structure but with the hydroxyl group on the third carbon instead of the second.
Uniqueness
Hexanoic acid, 2-hydroxy-, methyl ester, (S)- is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.
Propiedades
IUPAC Name |
methyl (2S)-2-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQZYNRJICMGLS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3183938.png)
![4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3183944.png)









